Regioisomeric Differentiation: 3-Iodo vs. 5-Iodo Pyrazole-4-sulfonamide
The substitution position of the iodine atom on the pyrazole ring is a critical determinant of biological activity. 3-Iodo-1-propylpyrazole-4-sulfonamide (iodine at position 3) is chemically and biologically distinct from its 5-iodo regioisomer (iodine at position 5) . While direct comparative data between these two specific compounds are not publicly available, studies on pyrazole-4-sulfonamide sodium channel inhibitors demonstrate that regioisomeric changes at the 3- vs 5-position can dramatically alter potency and selectivity profiles [1].
| Evidence Dimension | Regioisomeric position of iodine substituent |
|---|---|
| Target Compound Data | Iodine at C3 position; CAS 1946812-72-1; MW 315.13 |
| Comparator Or Baseline | 5-Iodo-1-propylpyrazole-4-sulfonamide; iodine at C5 position; CAS 1946817-66-8; MW 315.13 |
| Quantified Difference | Regioisomers possess identical molecular weight and formula but differ in 3D conformation and electronic distribution, leading to divergent target binding |
| Conditions | Structural analysis based on reported pyrazole-4-sulfonamide SAR from sodium channel patents [1] |
Why This Matters
Selecting the correct regioisomer (3-iodo vs. 5-iodo) is essential for reproducing reported biological activity or for maintaining fidelity in SAR campaigns.
- [1] Atkinson, R. N., Drizin, I., Gregg, R. J., Gross, M. F., Shi, L., & Kort, M. E. (2008). Pyrazole-amides and -sulfonamides. U.S. Patent No. US20080064690A1. Retrieved from https://patents.google.com/patent/US20080064690A1 View Source
